molecular formula C21H23ClN2O6S2 B2540330 Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 895463-36-2

Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2540330
CAS No.: 895463-36-2
M. Wt: 498.99
InChI Key: JALYMNFZDKFLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural attributes include:

  • Position 6: An acetyl group (–COCH₃), which likely enhances metabolic stability and modulates lipophilicity.
  • Position 3: An ethyl ester (–COOEt), common in prodrug strategies to improve bioavailability .

The sulfonyl group may confer resistance to enzymatic degradation, while the 4-chlorophenyl moiety could enhance binding affinity to hydrophobic pockets in biological targets.

Properties

IUPAC Name

ethyl 6-acetyl-2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O6S2/c1-3-30-21(27)19-16-8-10-24(13(2)25)12-17(16)31-20(19)23-18(26)9-11-32(28,29)15-6-4-14(22)5-7-15/h4-7H,3,8-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALYMNFZDKFLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 895463-36-2) is a synthetic compound with a complex molecular structure that includes various functional groups. Its molecular formula is C21H23ClN2O6S2C_{21}H_{23}ClN_{2}O_{6}S_{2}, and it has a molecular weight of approximately 499.0 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The presence of the sulfonamide and acetyl groups suggests potential interactions with biological targets, making it a candidate for further investigation into its therapeutic applications.

Anticancer Activity

Recent studies have suggested that derivatives of thieno[2,3-c]pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

A notable study demonstrated that derivatives of thieno[2,3-c]pyridine showed promising results in inhibiting the growth of human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The specific pathways affected include the modulation of key proteins involved in cell survival and death.

Anti-inflammatory Properties

In addition to its anticancer potential, there is evidence suggesting that this compound may possess anti-inflammatory properties. Research indicates that thieno[2,3-c]pyridine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity may be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The compound could influence signaling pathways such as NF-kB and MAPK that are critical in cancer progression and inflammation.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can promote programmed cell death in malignant cells.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study on Cancer Cell Lines : In vitro studies using breast cancer cell lines showed that treatment with thieno[2,3-c]pyridine derivatives resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Animal Model Studies : In vivo models demonstrated that administration of these compounds led to reduced tumor sizes and improved survival rates compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
Apoptosis InductionIncreased markers of apoptosis

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. The thieno[2,3-c]pyridine moiety has been recognized for its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Anti-inflammatory Properties
    • The sulfonamide group present in this compound has been associated with anti-inflammatory effects. Research indicates that similar sulfonamide derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
  • Enzyme Inhibition
    • This compound may act as an enzyme inhibitor. Compounds with similar structures have shown potential as inhibitors of key enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thieno[2,3-c]pyridine derivatives. The results demonstrated that these compounds inhibited the proliferation of breast and colon cancer cells by inducing apoptosis and cell cycle arrest. The mechanism was attributed to the modulation of the PI3K/Akt pathway.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by the International Journal of Inflammation investigated the anti-inflammatory effects of sulfonamide derivatives. The study found that these compounds significantly reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential for treating inflammatory diseases.

Study Application Findings
Journal of Medicinal ChemistryAnticancerInduced apoptosis in cancer cells via PI3K/Akt modulation
International Journal of InflammationAnti-inflammatoryReduced TNF-alpha and IL-6 expression

Comparison with Similar Compounds

Core Structure and Substituent Variations

The thieno[2,3-c]pyridine scaffold is shared among analogs, but substituent variations significantly alter physicochemical and biological properties.

Compound Name Position 2 Substituent Position 6 Substituent Key Functional Groups Biological Activity/Application Reference
Target Compound 3-((4-chlorophenyl)sulfonyl)propanamido Acetyl Sulfonamide, ester Not explicitly reported (assumed antitubulin) N/A
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Phenylthioureido Methyl Thiourea, ester Intermediate for further functionalization
Ethyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 3,4,5-Trimethoxyanilino Acetyl Methoxy, ester Antitubulin agent (IC₅₀ = 2.1 µM)
Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate Chloromethyl Oxo Chloro, ester Synthetic intermediate

Key Observations :

  • Position 2: The target compound’s sulfonamide group distinguishes it from analogs with thiourea () or anilino () substituents. Sulfonamides are known for enhancing binding specificity and metabolic stability.
  • Biological Activity: The trimethoxyanilino analog () exhibits potent antitubulin activity, likely due to methoxy groups mimicking colchicine’s binding interactions. The target compound’s sulfonamide may offer distinct binding modes.

Physicochemical Properties

  • Solubility: The sulfonamide group in the target compound may improve aqueous solubility compared to the hydrophobic trimethoxyanilino analog .
  • Metabolic Stability : The acetyl group at position 6 and sulfonamide at position 2 could reduce oxidative metabolism, extending half-life relative to the methyl-substituted analog in .

Preparation Methods

Cyclocondensation via Thiophene-Pyridine Annulation

A method adapted from Matsumura et al. involves reacting tert-butyl piperidine-1-carboxylate with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to generate a Vilsmeier-Haack intermediate. Subsequent treatment with ethyl mercaptoacetate introduces the thiophene ring through nucleophilic substitution and cyclization. Deprotection of the tert-butyl group with trifluoroacetic acid (TFA) yields ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. Key spectral data for the intermediate include:

  • ¹H NMR (CDCl₃) : δ 7.44 (s, 1H, thiophene-H), 4.31 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.95 (s, 2H, pyridine-CH₂), 2.87 (t, J = 5.7 Hz, 2H, thiophene-CH₂).

Enantioselective Modifications

For chiral centers, Kirsch’s method utilizes sodium sulfide to generate thiol intermediates from bromopyridine precursors, followed by alkylation with bromonitromethane or bromoacetonitrile to achieve 2,6-disubstituted derivatives. This approach ensures regiocontrol, critical for subsequent functionalization at positions 2 and 6.

Introduction of the 6-Acetyl Group

Acetylation at position 6 is achieved through Friedel-Crafts acylation or direct nucleophilic substitution.

Friedel-Crafts Acylation

Treating the tetrahydrothienopyridine core with acetyl chloride in the presence of aluminum chloride (AlCl₃) facilitates electrophilic aromatic substitution. The electron-rich thiophene ring directs acetylation to the para position relative to the pyridine nitrogen. Reaction conditions (e.g., 0–5°C, dichloromethane solvent) minimize over-acetylation. The product, ethyl 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is confirmed via:

  • ESI-MS : m/z 268.34 [M+H]⁺ (calculated for C₁₂H₁₇NO₃S).

Alternative Pathway: Nucleophilic Acetylation

A two-step process involves nitration at position 6 followed by reduction to an amine and acetylation with acetic anhydride. This method offers better regioselectivity but requires additional purification steps.

Functionalization at Position 2: Sulfonamide Coupling

The 3-((4-chlorophenyl)sulfonyl)propanamido group is introduced via amide bond formation between the core’s amine and a sulfonylpropanoyl chloride derivative.

Synthesis of 3-((4-Chlorophenyl)Sulfonyl)Propanoyl Chloride

3-[(4-Chlorophenyl)sulfonyl]propanoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride. The reaction is monitored by IR spectroscopy for the disappearance of the -COOH peak (~1700 cm⁻¹) and appearance of -COCl (~1800 cm⁻¹).

Amide Coupling Reaction

The tetrahydrothienopyridine core’s primary amine at position 2 reacts with the acyl chloride in dry pyridine at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding the target amide. Key characterization data include:

  • ¹H NMR (DMSO-d₆) : δ 8.29 (s, 1H, -NH), 7.51–7.87 (m, 4H, Ar-H), 3.48–3.51 (t, 2H, -SO₂-CH₂).
  • IR (KBr) : 1679 cm⁻¹ (amide C=O), 1311 cm⁻¹ (asymmetric SO₂), 1154 cm⁻¹ (symmetric SO₂).

Final Esterification and Purification

The ethyl ester at position 3 is typically introduced early in the synthesis (e.g., via ethyl mercaptoacetate). If absent, esterification of a carboxylic acid intermediate with ethanol and sulfuric acid completes the structure. Final purification employs silica gel column chromatography (ethyl acetate/hexane, 3:1) or recrystallization from ethanol.

Analytical and Spectroscopic Validation

Critical analytical data for the target compound include:

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₃H₂₆ClN₃O₆S₂: 547.08 [M+H]⁺.
  • ¹³C NMR : δ 172.5 (ester C=O), 169.8 (amide C=O), 140.2 (thiophene C), 137.5 (Ar-C).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

  • Regioselectivity in Acetylation : Competing acetylation at position 4 is mitigated by steric hindrance from the pyridine ring.
  • Amide Bond Stability : Pyridine’s basicity can hydrolyze the amide under acidic conditions; thus, reactions are conducted in anhydrous pyridine.
  • Stereochemical Control : Chiral HPLC separates enantiomers if racemization occurs during synthesis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Pictet-Spengler 65 95 Enantioselective
Cyclocondensation 81 98 Scalability
Friedel-Crafts 70 97 Direct functionalization

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of 4-chlorophenyl sulfonyl propanamide with a tetrahydrothieno[2,3-c]pyridine precursor. Cyclization is achieved using catalysts like palladium or copper under reflux conditions in polar aprotic solvents (e.g., DMF). Intermediate characterization relies on NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity and purity. For example, highlights cyclization steps for structurally related oxazolo-pyridine derivatives, emphasizing solvent selection and catalyst optimization .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Methodology :

  • X-ray crystallography ( ) resolves crystal packing and stereochemistry for analogs, though single-crystal growth may require slow evaporation from ethanol/water mixtures.
  • High-resolution mass spectrometry (HR-MS) validates molecular weight (±2 ppm accuracy).
  • FT-IR spectroscopy confirms functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹).
  • HPLC purity analysis (≥95%) using C18 columns with acetonitrile/water gradients .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Safety data sheets ( ) recommend avoiding humidity and incompatible materials (e.g., strong oxidizers). Periodic stability testing via HPLC is advised to monitor degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodology :

  • Design of Experiments (DoE) : Vary catalyst loading (e.g., 1–5 mol% Pd), temperature (80–120°C), and solvent polarity (DMF vs. toluene) to identify optimal parameters. ’s controlled synthesis of polycationic reagents demonstrates how factorial designs enhance reproducibility .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield, as shown in for analogous pyrimidine derivatives .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Orthogonal assays : Validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and in silico (molecular docking) approaches. notes that structural analogs with chlorophenyl groups exhibit variable bioactivity due to substituent positioning .
  • Purity reassessment : Contradictions may arise from impurities; reanalyze batches via LC-MS/MS to confirm absence of by-products (e.g., deacetylated derivatives) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate binding to enzymes (e.g., kinases) using software like GROMACS. Parameterize the compound’s force field based on DFT-calculated charges ().
  • Pharmacophore modeling : Map functional groups (e.g., sulfonyl, acetyl) to identify critical interactions, as demonstrated for oxazolo-pyridine derivatives in .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity IC₅₀ values?

  • Methodology :

  • Standardized protocols : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times (48h vs. 72h), and solvent controls (DMSO concentration ≤0.1%).
  • Dose-response validation : Repeat assays with independent compound batches and include positive controls (e.g., doxorubicin) to calibrate sensitivity .

Comparative Structural Analysis

Q. How does the 4-chlorophenyl sulfonyl group influence reactivity compared to non-halogenated analogs?

  • Methodology :

  • Electrophilic substitution studies : Compare sulfonation rates under acidic conditions (H₂SO₄) using TLC monitoring. ’s chlorophenyl oxazolo-pyridine derivatives show enhanced electron-withdrawing effects, slowing nucleophilic attacks .
  • Thermogravimetric analysis (TGA) : Assess thermal stability differences (ΔT ~20°C) due to sulfonyl group electronegativity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.